4,4'-Dimethoxychalcone
Overview
Description
4,4’-Dimethoxychalcone (DMC) is a natural compound with the molecular formula C17H16O31. It has an average mass of 268.307 Da and a monoisotopic mass of 268.109955 Da1. DMC acts as a natural autophagy inducer with anti-ageing properties23.
Synthesis Analysis
The anodic oxidation of DMC was investigated by different electrochemical methods at a platinum working electrode and in acetonitrile as a solvent4. The potential imposed electrolyses of DMC led to the formation of a semi-conducting oligomer with a 40% yield4. Another synthesis method involves the Claisen Schmidt condensation reaction, which is a condensation reaction of an aromatic aldehyde with an aromatic ketone in an acidic or alkaline atmosphere5.
Molecular Structure Analysis
DMC has a simple structure with a double-bond stereo1. It is a flavonoid with highly conjugated alkenyl and carbonyl groups between two phenyl rings4.
Chemical Reactions Analysis
The anodic oxidation of DMC exhibited a single irreversible anodic peak around 1.6 V versus Ag/AgCl4. On the time scale of cyclic voltammetry experiments, the highly reactive radical cation issued from the first electron transfer underwent a second order rate-limiting reaction4.
Physical And Chemical Properties Analysis
DMC is a solid compound6. It has a molecular weight of 268.316. Its solubility in DMSO is ≥ 150 mg/mL6.
Scientific Research Applications
Electrochemical Properties and Applications
4,4'-Dimethoxychalcone (DMC) has been studied for its electrochemical properties, revealing its potential in the formation of semiconducting oligomers. Research conducted by Aribi et al. (2016) demonstrated that DMC undergoes anodic oxidation, leading to the formation of a semi-conducting o-phenylenevinylene oligomer with potential applications in electronic materials (Aribi et al., 2016).
Anti-Aging and Health-Promoting Effects
DMC has been identified as a flavonoid with significant anti-aging properties. Studies by Carmona-Gutierrez et al. (2019) and Zimmermann et al. (2019) have shown that DMC extends the lifespan of various organisms, from yeast to mice, by inducing autophagy. These properties have implications for developing treatments against aging and age-related diseases (Carmona-Gutierrez et al., 2019); (Zimmermann et al., 2019).
Photodimerization in Polymer Science
Research into the photodimerization of DMC-related compounds, like the diglycidyl ether of 4,4'-dihydroxychalcone, reveals insights into photocrosslinking in epoxide resins. Zahir's (1979) study contributes to understanding the mechanisms in photoreactive polymer materials (Zahir, 1979).
Antioxidative and Cytoprotective Properties
Several studies have explored the antioxidative effects of DMC and its derivatives. For instance, Shang et al. (2013) investigated chalcones derived from Coreopsis lanceolata, including DMC derivatives, showing significant protective effects against oxidative stress in HepG2 cells (Shang et al., 2013).
Potential in Neurological Therapeutics
DMC derivatives have been evaluated for their inhibitory activity against acetylcholinesterase, a target in treating Alzheimer's disease. Sukumaran et al. (2016) synthesized and evaluated various DMC derivatives, indicating potential applications in neurological therapeutics (Sukumaran et al., 2016).
Cytotoxicity and Potential Anticancer Properties
DMC derivatives have shown cytotoxicity against various tumor cell lines, indicating potential applications in cancer therapy. Qin et al. (2015) isolated new chalcones from Desmodium podocarpum, demonstrating significant cytotoxic activity (Qin et al., 2015).
Safety And Hazards
DMC should be handled with personal protective equipment and face protection7. It is advised to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation7. It is also recommended to avoid dust formation7.
Future Directions
DMC has been identified as a potential pharmacological agent that delays aging through multipronged effects3. It has been found in the plant Angelica keiskei koidzumi, to which longevity- and health-promoting effects are ascribed in Asian traditional medicine3. Further research is needed to explore its full potential and applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSZWKIHQDES-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311791 | |
Record name | (E)-4,4′-Dimethoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxychalcone | |
CAS RN |
41564-67-4, 2373-89-9 | |
Record name | (E)-4,4′-Dimethoxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41564-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 1,3-bis(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041564674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2373-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (E)-4,4′-Dimethoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-DIMETHOXYCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIMETHOXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KJ379G3P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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